CP-775146

Catalog No.
S524357
CAS No.
702680-17-9
M.F
C26H33NO4
M. Wt
423.5 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
CP-775146

CAS Number

702680-17-9

Product Name

CP-775146

IUPAC Name

2-methyl-2-[3-[(3S)-1-[2-(4-propan-2-ylphenyl)acetyl]piperidin-3-yl]phenoxy]propanoic acid

Molecular Formula

C26H33NO4

Molecular Weight

423.5 g/mol

InChI

InChI=1S/C26H33NO4/c1-18(2)20-12-10-19(11-13-20)15-24(28)27-14-6-8-22(17-27)21-7-5-9-23(16-21)31-26(3,4)25(29)30/h5,7,9-13,16,18,22H,6,8,14-15,17H2,1-4H3,(H,29,30)/t22-/m1/s1

InChI Key

OISHBINQIFNIPV-JOCHJYFZSA-N

SMILES

Array

solubility

Soluble in DMSO

Synonyms

CP-775146; CP 775146; CP775146.

Canonical SMILES

CC(C)C1=CC=C(C=C1)CC(=O)N2CCCC(C2)C3=CC(=CC=C3)OC(C)(C)C(=O)O

Isomeric SMILES

CC(C)C1=CC=C(C=C1)CC(=O)N2CCC[C@H](C2)C3=CC(=CC=C3)OC(C)(C)C(=O)O

The exact mass of the compound 2-methyl-2-[3-[(3S)-1-[2-(4-propan-2-ylphenyl)acetyl]piperidin-3-yl]phenoxy]propanoic acid is 423.241 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO. The United Nations designated GHS hazard class pictogram is Environmental Hazard, and the GHS signal word is WarningThe storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

CP-775146 (CAS 702680-17-9) is a highly potent, piperidine-derived synthetic agonist of the peroxisome proliferator-activated receptor alpha (PPARα). Developed to overcome the limitations of classical fibrate drugs, this compound serves as a critical procurement choice for researchers requiring strict target selectivity and robust in vivo efficacy. It is characterized by its nanomolar binding affinity, specific electrostatic stabilization of the PPARα ligand-binding pocket, and its ability to drive robust co-activator peptide recruitment. For industrial and academic buyers, CP-775146 provides a highly bioavailable, low-dose tool compound optimized for investigating lipid homeostasis, hepatic β-oxidation, and metabolic syndrome without the confounding off-target effects typical of earlier-generation modulators[1].

Generic substitution with classical PPARα agonists, such as fenofibrate or Wy-14643, frequently compromises experimental integrity and process reproducibility. Fenofibrate and related fibrates are weak agonists with micromolar potencies (EC50 ~30 μM), requiring high dosing that often triggers off-target muscle or cardiac toxicities in vivo [1]. Furthermore, the widely used legacy probe Wy-14643 has been shown to cross-react with PPARγ and retinoid X receptors (RXRs), introducing significant transcriptional noise [2]. Procuring CP-775146 eliminates these liabilities by providing >400-fold selectivity over other PPAR isoforms, ensuring that observed metabolic phenotypes—such as triglyceride reduction or hepatic protection—are exclusively driven by PPARα activation.

Absolute Isoform Selectivity and Nanomolar Binding Affinity

CP-775146 demonstrates exceptional binding affinity for PPARα with a Ki of 24.5 nM, while showing no observable affinity for PPARβ/δ and PPARγ (Kis > 10,000 nM) [1]. In contrast, classical fibrates like fenofibrate operate in the micromolar range, and legacy probes like Wy-14643 exhibit cross-reactivity with PPARγ and RXRs [2]. This strict selectivity margin ensures clean target engagement without confounding cross-activation.

Evidence DimensionReceptor Binding Affinity (Ki) and Selectivity
Target Compound DataKi = 24.5 nM (PPARα); >10,000 nM (PPARγ/β)
Comparator Or BaselineFenofibrate: EC50 ~30 μM; Wy-14643: Off-target PPARγ/RXR activity
Quantified Difference>400-fold selectivity for CP-775146 with orders of magnitude higher potency than fibrates.
ConditionsIn vitro radioligand competitive binding assays

Procuring a strictly selective agonist is essential to eliminate transcriptional noise and off-target toxicity in metabolic pathway mapping.

In Vivo Hypolipidemic Efficacy at Dose-Sparing Concentrations

In murine models of dyslipidemia, acute administration of CP-775146 achieves a 73% reduction in plasma triglyceride levels at a highly dose-sparing concentration of just 2 mg/kg/day over two days [1]. Classical fibrates require significantly higher systemic doses (often >50 mg/kg) to achieve comparable lipid-lowering effects, which increases the risk of compound-induced hepatotoxicity or myopathy.

Evidence DimensionPlasma Triglyceride Reduction
Target Compound Data73% reduction at 2 mg/kg/day
Comparator Or BaselineClassical fibrates (require high mg/kg dosing for similar efficacy)
Quantified DifferenceSubstantial dose-sparing advantage, achieving profound hypolipidemic effects at a fraction of the fibrate dose.
ConditionsC57BL/6 mice, 2-day acute dosing protocol

Low-dose in vivo efficacy reduces the required material scale for animal studies and minimizes the risk of dose-dependent toxicological artifacts.

Transcriptional Activation Potency in Human Cell Models

CP-775146 drives robust PPARα-mediated transcriptional activity in human HepG2 cell reporter assays, yielding an EC50 of 57 nM [1]. This nanomolar functional potency directly correlates with its ability to induce a unique conformational shift that stabilizes the receptor for prolonged co-activator recruitment, vastly outperforming the micromolar activation thresholds of generic fibrates.

Evidence DimensionTranscriptional Activation (EC50)
Target Compound DataEC50 = 57 nM (human PPARα)
Comparator Or BaselineFenofibrate: EC50 ~30,000 nM (30 μM)
Quantified Difference~526-fold higher functional potency for CP-775146.
ConditionsHepG2 cell-based reporter transactivation assay

High functional potency ensures reliable assay readouts and reproducible gene expression modulation in cell-based screening workflows.

High-Fidelity Target Validation in Metabolic Syndrome Models

Because of its strict >400-fold selectivity for PPARα over PPARγ/β, CP-775146 is the optimal choice for in vivo models of obesity, non-alcoholic fatty liver disease (NAFLD), and dyslipidemia where dissecting the exact receptor contribution is critical to the study's integrity [1].

Co-Activator Recruitment and Structural Assays

The unique piperidine scaffold of CP-775146 stabilizes the PPARα ligand-binding pocket to facilitate robust co-activator peptide recruitment. It is highly recommended for biochemical assays, surface plasmon resonance (SPR), or crystallography workflows requiring a stable, active receptor conformation [1].

Acute Low-Dose In Vivo Pharmacology

For researchers needing to avoid the muscle and cardiac toxicities associated with high-dose fibrate administration, CP-775146 provides profound hypolipidemic effects (e.g., 73% TG reduction) at doses as low as 2 mg/kg/day, making it ideal for dose-sparing preclinical studies [1].

Purity

>95% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

XLogP3

4.8

Hydrogen Bond Acceptor Count

4

Hydrogen Bond Donor Count

1

Exact Mass

423.24095853 Da

Monoisotopic Mass

423.24095853 Da

Heavy Atom Count

31

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

GHS Hazard Statements

Aggregated GHS information provided by 38 companies from 1 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H400 (100%): Very toxic to aquatic life [Warning Hazardous to the aquatic environment, acute hazard];
H410 (100%): Very toxic to aquatic life with long lasting effects [Warning Hazardous to the aquatic environment, long-term hazard];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Environmental Hazard

Environmental Hazard

Wikipedia

CP-775146

Dates

Last modified: 08-15-2023
1. Kane et al (2009) Molecular characterization of novel and selective peroxisome proliferator-activated receptor α agonists with robust hypolipidemic activity in vivo. Mol.Pharmacol. 75 296. PMID: 18971326.

Explore Compound Types